molecular formula C13H12 B1316291 3-(2-Naphthyl)-1-propene CAS No. 2489-87-4

3-(2-Naphthyl)-1-propene

Cat. No.: B1316291
CAS No.: 2489-87-4
M. Wt: 168.23 g/mol
InChI Key: SPOPFXRSBQPLLV-UHFFFAOYSA-N
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Description

Significance of Naphthyl-Substituted Propene Scaffolds in Organic Chemistry

Naphthyl-substituted scaffolds are foundational in medicinal and materials chemistry due to the unique properties of the naphthalene (B1677914) ring system. ijpsjournal.comresearchgate.net Naphthalene, a bicyclic aromatic hydrocarbon, serves as a rigid and planar structural motif. This rigidity is advantageous in designing molecules that target specific biological receptors or that self-assemble into ordered materials. When substituted with a reactive group like a propene chain, the resulting scaffold becomes a versatile intermediate for further chemical modification.

The propene unit introduces a site of unsaturation that can participate in a wide array of chemical reactions, including additions, oxidations, and metal-catalyzed cross-coupling reactions. This reactivity allows for the elaboration of the core structure, enabling the synthesis of diverse and complex molecules. For instance, derivatives of naphthyl-propenone, which share the naphthyl-propene core, are recognized as chalcones. These compounds are important precursors for synthesizing various heterocyclic compounds with potential pharmacological activities, such as pyrazolines. researchgate.netnih.gov

Furthermore, the combination of the bulky, lipophilic naphthalene group with a flexible propene linker is a common strategy in the development of chiral building blocks for asymmetric synthesis. The stereospecific interactions of such molecules are crucial in creating enantiomerically pure pharmaceuticals. smolecule.com The naphthalene moiety itself is found in numerous compounds that exhibit significant activity against a wide variety of microbes, including bacteria and fungi, highlighting the therapeutic potential of molecules built upon this scaffold. ijpsjournal.com

Historical Context of Propene and Naphthalene Derivatives in Synthetic Chemistry

The history of naphthalene and propene derivatives is rooted in the early days of organic chemistry. Naphthalene was first identified from coal tar in 1819, and its molecular formula was determined by Michael Faraday in 1826. ijpsjournal.com Its availability from this source made it a common starting material for the synthesis of dyes and other organic compounds. Early synthetic strategies involving naphthalene primarily focused on electrophilic substitution reactions to create functionalized derivatives. nih.gov

Propene derivatives have a similarly long history in synthesis. One of the most classic reactions for forming a propene-like structure is the Claisen-Schmidt condensation, which is used to synthesize chalcones (1,3-diaryl-2-propene-1-ones) by reacting an aromatic aldehyde with an acetophenone (B1666503). ijlpr.com These compounds have been recognized for decades as key intermediates in the synthesis of flavonoids and other heterocyclic systems. researchgate.net

The synthesis of more complex structures combining these two moieties has evolved significantly with the advent of modern synthetic methods. For example, the development of organometallic chemistry and transition-metal catalysis has provided powerful tools for selectively forming carbon-carbon bonds. thieme-connect.com Reactions such as the allylation of naphthalene derivatives or coupling reactions involving propargylic intermediates have become standard methods for creating naphthyl-substituted propene and allene (B1206475) structures. ajol.info These advancements have transformed simple building blocks like naphthalene and propene into sophisticated precursors for a wide range of molecular targets.

Scope and Research Trajectories for 3-(2-Naphthyl)-1-propene Systems

The research trajectory for systems based on this compound is focused on its application as a versatile synthetic intermediate for creating novel functional molecules. Current and future research endeavors are centered on several key areas:

Development of Bioactive Compounds: The naphthyl-propene scaffold is a key component in the synthesis of new therapeutic agents. Research involves modifying the propene unit to create derivatives with enhanced biological activity. For example, the synthesis of pyrazoline derivatives from naphthyl-propenone precursors has been shown to yield compounds with potential antidepressant properties. nih.gov Future work will likely explore the synthesis of a broader range of heterocyclic and carbocyclic compounds derived from this compound to screen for various biological activities, including antimicrobial and anticancer effects. ijpsjournal.comjmchemsci.com

Advanced Materials Science: The rigid and aromatic nature of the naphthalene core makes it an attractive component for functional polymers and organic materials. Research is exploring how the polymerization or incorporation of naphthyl-propene units can lead to materials with specific optical or electronic properties. Derivatives of similar structures, such as 3-(1-Naphthyl)-2-propyn-1-ol, have been investigated for synthesizing functional polymers.

Catalysis and Synthesis Methodology: The compound serves as a model substrate for developing new synthetic reactions. The reactivity of the alkene can be exploited in novel metal-catalyzed functionalization reactions, contributing to the broader toolkit of organic synthesis. Research into efficient, one-pot cyclization and cascade reactions to build complex polycyclic systems from simple naphthalene precursors is an active field. thieme-connect.com

Detailed research findings indicate that the synthesis of substituted naphthalenes is a highly active area, with numerous strategies being developed, particularly those involving palladium, copper, and zinc-catalyzed reactions. thieme-connect.com The ability to precisely control regioselectivity in the functionalization of the naphthalene ring and the propene chain will continue to drive innovation in the synthesis of complex organic molecules derived from this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-enylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12/c1-2-5-11-8-9-12-6-3-4-7-13(12)10-11/h2-4,6-10H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOPFXRSBQPLLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567532
Record name 2-(Prop-2-en-1-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2489-87-4
Record name 2-(Prop-2-en-1-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 2 Naphthyl 1 Propene and Its Structural Analogues

Direct Synthesis Strategies for 3-(2-Naphthyl)-1-propene

The direct synthesis of this compound, also known as 2-allylnaphthalene, can be achieved through cross-coupling reactions. A notable method involves the reaction of a naphthyl halide with an allyl reagent.

One documented synthesis route for this compound involves the reaction of 2-bromonaphthalene with allyl bromide chemicalbook.com. This reaction is a type of cross-coupling reaction, a powerful tool in organic synthesis for the formation of carbon-carbon bonds. While the specific catalytic system and reaction conditions for this particular transformation are not detailed in the provided search results, such reactions are typically mediated by a transition metal catalyst, such as palladium or nickel complexes.

Catalyst-Mediated Preparations

The synthesis of substituted naphthalenes is an active area of research, with numerous catalyst-mediated methods being developed. These include reactions catalyzed by palladium, copper, zinc, rhodium, and other transition metals researchgate.net. For instance, palladium-catalyzed coupling of naphthyl triflates with organostannanes is a known method for producing substituted naphthalenes researchgate.net. While not explicitly detailed for this compound, it is plausible that similar catalyst systems are employed for its synthesis from appropriate precursors. The synthesis of various naphthalene (B1677914) derivatives often relies on metal-catalyzed reactions to ensure efficiency and selectivity researchgate.netnih.gov.

Synthesis of Naphthyl-Substituted Propene Derivatives

A significant class of naphthyl-substituted propene derivatives are naphthylchalcones, which are α,β-unsaturated ketones. These compounds are widely synthesized and studied for their interesting biological activities.

Chalcone (B49325) Synthesis via Condensation Reactions (e.g., Aldol, Claisen-Schmidt)

The most common and traditional method for synthesizing chalcones is the Claisen-Schmidt condensation reaction ulpgc.esscispace.com. This reaction involves the base- or acid-catalyzed condensation of an aryl ketone with an aromatic aldehyde, followed by dehydration ulpgc.es.

In the context of naphthyl-substituted propenes, this translates to the reaction of an acetophenone (B1666503) derivative with a naphthaldehyde, or an acetylnaphthalene with a benzaldehyde derivative. For example, a series of (E)-3-(2-naphthyl)-1-(substituted phenyl)-2-propen-1-ones were synthesized via an aldol condensation between 2-naphthaldehyde (B31174) and various substituted acetophenones researchgate.net. Similarly, chalcone derivatives of 2-acetylnaphthalene have been prepared by reacting it with benzaldehyde or substituted benzaldehydes in the presence of potassium hydroxide in methanol nih.gov.

The general mechanism involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde ulpgc.es. Subsequent dehydration leads to the formation of the α,β-unsaturated ketone, or chalcone. The Claisen-Schmidt condensation is valued for its simplicity and effectiveness in producing these compounds ulpgc.es.

The following table summarizes examples of reactants used in the Claisen-Schmidt condensation to produce naphthyl-substituted chalcones:

Ketone ReactantAldehyde ReactantBase/CatalystProduct Type
Substituted Acetophenones2-NaphthaldehydeSulphated Titania(E)-3-(2-Naphthyl)-1-(substituted phenyl)-2-propen-1-ones
2-AcetylnaphthaleneBenzaldehyde/Substituted BenzaldehydesPotassium HydroxideChalcone derivatives of 2-acetylnaphthalene
2'-hydroxyacetophenone2-NaphthaldehydeAqueous alkaline base2'-hydroxychalcones (naphthylchalcones)

This table is generated based on data from the text.

Microwave-assisted organic synthesis has gained prominence as a green and efficient method. It often leads to shorter reaction times, higher yields, and simpler experimental procedures compared to conventional heating methods researchgate.net.

The synthesis of (E)-3-(2-naphthyl)-1-(substituted phenyl)-2-propen-1-ones has been successfully carried out using a solid acidic sulphated titania catalyst under microwave irradiation, achieving yields of over 90% researchgate.net. This approach highlights the advantages of microwave assistance in facilitating the aldol condensation reaction. Another example is the use of Nafion® NR50, an acidic catalyst, under microwave irradiation for the synthesis of quinolines, which demonstrates the broader applicability of this technology in heterocyclic synthesis mdpi.com.

Solvent-free synthesis is another green chemistry approach that minimizes the use of hazardous organic solvents. Chalcone synthesis can be effectively performed under solvent-free conditions.

For instance, the Claisen-Schmidt condensation reaction to prepare certain chalcone derivatives has been conducted in good yield without a solvent, using 40% NaOH nih.gov. This method involves the reaction of equimolar amounts of the ketone and aldehyde, leading to the formation of a sodium adduct which is then neutralized. The synthesis of some (E)-3-(2-naphthyl)-1-(substituted phenyl)-2-propen-1-ones has also been achieved under solvent-free conditions using microwave irradiation, further emphasizing the move towards more environmentally benign synthetic protocols researchgate.net.

Catalyst-Controlled Condensation Reactions (e.g., solid acidic catalysts, chitosan, tripotassium phosphate)

The formation of the propenone backbone, a structural analogue of this compound, is frequently accomplished via Claisen-Schmidt condensation reactions. This reaction involves the condensation of a ketone (such as a substituted acetonaphthone) with an aromatic aldehyde. The choice of catalyst is crucial for controlling reaction efficiency, yield, and environmental impact.

Tripotassium Phosphate (K₃PO₄): Tripotassium phosphate is an effective and mild base catalyst for Claisen-Schmidt condensations. It has been successfully used in the synthesis of 1,3-diaryl-2-propene-1-one derivatives (chalcones) from substituted 2-hydroxy acetonaphthones and various benzaldehydes. This method is noted for its simple procedure, easy workup, and good yields. The reaction is typically carried out in a solvent like 2-methoxyethanol.

Solid Acidic Catalysts: To align with the principles of green chemistry, heterogeneous solid acid catalysts have been developed for condensation reactions. These catalysts offer advantages such as reusability, reduced waste, and often milder reaction conditions. Examples include protonated aluminate mesoporous silica (B1680970) nanoparticles (HAlMSN) and polymer-supported sulphonic acid, which have been shown to effectively catalyze the synthesis of chalcones under solvent-free conditions, leading to high yields and selectivity rsc.orgresearchgate.netnih.gov. These catalysts facilitate the aldol condensation pathway while being easily separable from the reaction mixture rsc.orgresearchgate.net.

Chitosan: Chitosan, a natural biopolymer derived from chitin, has emerged as a sustainable, biodegradable, and reusable heterogeneous catalyst in organic synthesis. Its catalytic activity stems from the presence of amino groups on the polymer backbone. Chitosan has been effectively employed to catalyze Knoevenagel condensations, a related C-C bond-forming reaction, demonstrating its potential for similar transformations like the Claisen-Schmidt condensation researchgate.net. Its ability to be reused multiple times without significant loss of activity makes it an environmentally benign option for synthesizing fine chemicals researchgate.net.

Catalysts in Condensation Reactions for Naphthyl-Propene Analogues

Catalyst TypeSpecific ExampleReaction TypeKey Advantages
Inorganic BaseTripotassium Phosphate (K₃PO₄)Claisen-Schmidt CondensationMild conditions, simple workup, good yields.
Solid AcidHAlMSN, Polymer-Supported Sulphonic AcidClaisen-Schmidt CondensationHeterogeneous, reusable, solvent-free conditions, high selectivity rsc.org.
BiopolymerChitosanKnoevenagel Condensation (related)Biodegradable, reusable, sustainable, excellent yields researchgate.net.

Approaches to Naphthyl-Containing Amino Acid Derivatives via Hydrogenation

A significant derivative of the naphthyl-propane skeleton is the unnatural amino acid 3-(2-naphthyl)-alanine (Nal). This compound is a valuable building block in peptide synthesis, used to probe protein structure and interactions due to the bulky and fluorescent nature of the naphthyl group nih.govbiosynth.com. A key synthetic strategy for producing enantiomerically pure Nal derivatives is the asymmetric hydrogenation of a pro-chiral olefin precursor.

A well-established method begins with the synthesis of methyl 2-acetamido-3-(2-naphthyl)propenoate from 2-naphthaldehyde. This unsaturated amino acid precursor is then subjected to catalytic asymmetric hydrogenation acs.org. The success of this step hinges on the use of a chiral catalyst. A highly effective catalyst system is a rhodium complex coordinated with a chiral phosphine (B1218219) ligand, such as methyl BoPhoz. This hydrogenation proceeds with high enantioselectivity, typically affording the desired enantiomer with an enantiomeric excess (ee) of around 98% acs.org. The enantiomeric purity can be further enhanced to over 99.5% through crystallization of the resulting amino acid methyl ester as a methanesulfonic acid salt acs.org.

An alternative, chemo-enzymatic approach utilizes a hyper-thermostable aminotransferase from Thermococcus profundus. This enzyme catalyzes the transamination of 3-(2-naphthyl)pyruvate with L-glutamate as the amino donor. The reaction yields optically pure L-3-(2-naphthyl)-alanine (>99% ee) with high conversion (93%) researchgate.net. The low solubility of the product amino acid in the reaction medium causes it to precipitate, driving the reaction equilibrium towards product formation researchgate.net.

Synthetic Approaches to 3-(2-Naphthyl)-alanine

MethodPrecursorKey Reagent/CatalystSelectivityReference
Asymmetric HydrogenationMethyl 2-acetamido-3-(2-naphthyl)propenoateRhodium-Methyl BoPhoz Complex~98% ee (initial), >99.5% ee (after crystallization) acs.org
Chemo-enzymatic Transamination3-(2-Naphthyl)pyruvateAminotransferase from T. profundus>99% ee researchgate.net

Derivatization through Oxidation and Reduction Protocols

The propene side chain of this compound is a versatile handle for further functionalization through oxidation and reduction reactions.

Oxidation: The carbon-carbon double bond is susceptible to various oxidative transformations.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the double bond into an epoxide, yielding 2-(oxiran-2-ylmethyl)naphthalene.

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can cleave the double bond entirely. This cleavage would lead to the formation of 2-naphthaldehyde and formaldehyde. Further oxidation of the aldehyde could yield 2-naphthoic acid.

Wacker-type Oxidation: A palladium-catalyzed oxidation in the presence of an oxygen source can convert the terminal alkene into a methyl ketone, yielding 1-(naphthalen-2-yl)propan-2-one.

Reduction: The most common reduction protocol for the propene moiety is catalytic hydrogenation. This reaction saturates the double bond to form an alkane.

Catalytic Hydrogenation: Using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under an atmosphere of hydrogen gas (H₂) will reduce this compound to 2-propylnaphthalene researchgate.net. This is a standard and highly efficient method for removing unsaturation from an aliphatic side chain without affecting the aromatic naphthalene ring.

Potential Products from Oxidation and Reduction of this compound

Reaction TypeReagent(s)Potential Product
Epoxidationm-CPBA2-(Oxiran-2-ylmethyl)naphthalene
Oxidative CleavageO₃; then DMS or Zn/H₂O2-Naphthaldehyde
Wacker OxidationPdCl₂, CuCl₂, O₂1-(Naphthalen-2-yl)propan-2-one
Catalytic HydrogenationH₂, Pd/C2-Propylnaphthalene

Nucleophilic Substitution Reactions for Functional Group Introduction

Introducing new functional groups via nucleophilic substitution can be achieved by targeting either the aromatic ring or the aliphatic side chain.

Aromatic Substitution: Direct nucleophilic aromatic substitution (SₙAr) on the naphthalene ring of this compound is generally not feasible. SₙAr reactions require the aromatic ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group youtube.com. The naphthalene ring system is electron-rich and lacks such activating groups, making it unreactive towards nucleophiles under standard SₙAr conditions.

Side-Chain Substitution: A more viable strategy involves functionalizing the propene side chain to install a leaving group. For instance, the double bond can undergo hydrohalogenation (e.g., with HBr) to form a secondary halide, 2-(2-bromopropyl)naphthalene. This alkyl halide can then serve as a substrate for classical Sₙ2 or Sₙ1 reactions. A variety of nucleophiles can be used to displace the bromide, allowing for the introduction of diverse functional groups:

Hydroxides (-OH) to form an alcohol.

Alkoxides (-OR) to form an ether.

Cyanide (-CN) to form a nitrile, which can be further hydrolyzed to a carboxylic acid.

Azide (-N₃) to form an azide, which can be reduced to an amine.

Alternatively, if the propene moiety is part of an α,β-unsaturated carbonyl system (a naphthyl chalcone), it becomes susceptible to nucleophilic conjugate addition (Michael addition). Soft nucleophiles like thiols or amines can add to the β-carbon, introducing functionality at that position bham.ac.uk.

Synthesis of Heterocyclic Compounds Incorporating Naphthyl-Propene Moieties (e.g., Oxime Ethers, Chromenopyridine Derivatives)

The naphthyl-propene framework can serve as a precursor for the synthesis of more complex heterocyclic structures.

Oxime Ethers: The synthesis of naphthyl-containing oxime ethers typically starts from a ketone derivative. The propene side chain of this compound can be converted to a ketone, such as 1-(naphthalen-2-yl)propan-1-one, via reactions like hydration followed by oxidation. This ketone can then be transformed into an oxime ether in a two-step sequence.

Oximation: The ketone is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime ekb.eg.

O-Alkylation: The resulting oxime is then O-alkylated using an alkyl halide (e.g., methyl iodide, ethyl bromide) and a base like potassium carbonate or sodium hydride to yield the final oxime ether derivative. A range of oxime ethers derived from 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone have been synthesized via this general protocol.

Chromenopyridine Derivatives: Chromenopyridine scaffolds are complex heterocyclic systems that merge chromene and pyridine rings. While direct synthesis from this compound is not a common route, the naphthalene moiety can be incorporated into these structures through multi-component reactions. For example, synthetic strategies often involve the condensation of substituted salicylaldehydes (which could be derived from naphthols) with other reagents to build the heterocyclic framework. One approach involves the reaction of a 3-cyanochromone with a 1,3-dicarbonyl compound, where the cyano group provides the nitrogen atom for the pyridine ring. By starting with a naphthyl-substituted chromone, a naphthyl-chromenopyridine derivative could be synthesized, demonstrating how the core aromatic unit can be integrated into such complex molecules nih.govrsc.org.

Stereoselective Alkylation and Arylation Strategies

Creating chiral centers with high stereocontrol is a central goal in modern synthesis. For naphthyl-propene derivatives, stereoselective alkylation or arylation can be achieved by first converting the moiety into a prochiral substrate, most commonly a ketone. For instance, oxidation of this compound can yield 1-(naphthalen-2-yl)propan-1-one. This ketone possesses a prochiral center at the α-carbon (the methylene (B1212753) group adjacent to the carbonyl).

The general strategy for stereoselective alkylation involves three key steps:

Enolate Formation: The prochiral ketone is deprotonated using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), to form a planar enolate intermediate quimicaorganica.org. The geometry (E/Z) of this enolate can be influenced by the choice of base and reaction conditions quimicaorganica.org.

Stereoselective Electrophilic Attack: The enolate is then reacted with an alkylating agent (e.g., an alkyl halide). To control the stereochemistry of the C-C bond formation, a chiral influence is required. This can be achieved in several ways:

Chiral Auxiliaries: The ketone can be derivatized with a chiral auxiliary (e.g., an Evans oxazolidinone or a SAMP/RAMP hydrazone) that sterically blocks one face of the enolate, directing the incoming electrophile to the opposite face uwo.ca.

Chiral Catalysts: A chiral catalyst, such as a palladium complex with a chiral phosphine ligand or a chiral phase-transfer catalyst, can coordinate to the enolate or the electrophile, creating a chiral environment that favors one stereochemical outcome nih.govnih.govwiley-vch.de.

Removal of Auxiliary (if applicable): If a chiral auxiliary was used, it is cleaved in a final step to reveal the enantiomerically enriched α-alkylated ketone.

Highly diastereoselective alkylations of enolates derived from chiral N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates have been reported, where the existing stereocenter on the nitrogen substituent directs the stereochemical outcome of the alkylation nih.gov. While less common for simple enolates, stereoselective arylations can also be pursued using metal-catalyzed cross-coupling methodologies.

Strategy for Stereoselective α-Alkylation

StepPurposeKey Reagents / Components
1. Precursor SynthesisCreate a prochiral centerOxidation of alkene to ketone (e.g., 1-(naphthalen-2-yl)propan-1-one)
2. Enolate FormationGenerate a nucleophilic, planar intermediateStrong base (LDA, LiHMDS)
3. Asymmetric InductionControl the facial selectivity of the reactionChiral auxiliary or Chiral catalyst (e.g., Pd-phosphine complex)
4. AlkylationForm the new C-C bondAlkyl halide (R-X)

Elucidation of Reaction Mechanisms and Pathways Involving 3 2 Naphthyl 1 Propene Scaffolds

Fundamental Reaction Mechanisms

The reactivity of 3-(2-Naphthyl)-1-propene is dictated by its two primary functional components: the electron-rich naphthalene (B1677914) ring system and the reactive carbon-carbon double bond of the propene group. These sites allow for a variety of transformations under different mechanistic paradigms.

Electrophilic Attack Mechanisms

Electrophilic attack on this compound can occur at two distinct locations: the aromatic naphthalene ring via electrophilic aromatic substitution (EAS) or the alkene double bond via electrophilic addition. masterorganicchemistry.comquora.com

Electrophilic Aromatic Substitution (EAS): The naphthalene ring, being an aromatic system, is susceptible to attack by electrophiles. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The allyl substituent on the naphthalene ring is an activating group, meaning it increases the rate of reaction compared to unsubstituted naphthalene by donating electron density to the ring. It directs incoming electrophiles primarily to the ortho and para positions relative to the point of attachment. For the 2-substituted naphthalene ring in this compound, attack is favored at the C1 and C3 positions.

Electrophilic Addition to the Alkene: The π-bond of the propene moiety serves as a nucleophile, readily attacking electrophiles. libretexts.org This pathway is a classic example of an electrophilic addition reaction. quora.com The mechanism typically involves the formation of a carbocation intermediate after the initial attack by the electrophile. libretexts.org According to Markovnikov's rule, when an unsymmetrical reagent like a protic acid (HX) is added, the hydrogen atom attaches to the carbon atom of the double bond that already has more hydrogen atoms. libretexts.org This leads to the formation of the more stable secondary carbocation adjacent to the naphthyl group, which is then attacked by the nucleophile.

The competition between these two pathways depends on the specific electrophile and the reaction conditions.

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions on the this compound scaffold are generally unfavorable without specific modifications to the substrate.

Nucleophilic Aromatic Substitution (SNAr): This type of reaction, where a nucleophile displaces a leaving group on an aromatic ring, is typically difficult to achieve. wikipedia.org Aromatic rings are electron-rich and thus repel nucleophiles. wikipedia.org For SNAr to occur efficiently, the aromatic ring must be substituted with potent electron-withdrawing groups (like nitro groups) to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.org Since this compound lacks such groups, it is generally inert to this reaction pathway.

SN1 and SN2 Reactions: Standard bimolecular (SN2) and unimolecular (SN1) substitution reactions occur at sp³-hybridized carbon atoms bearing a suitable leaving group. organic-chemistry.org The parent molecule, this compound, does not have a leaving group on an sp³-hybridized carbon, and the sp²-hybridized carbons of the alkene and aromatic ring are not susceptible to these mechanisms due to steric hindrance and high bond strength. wikipedia.org If the molecule were modified to include a leaving group at the allylic position (e.g., 3-bromo-1-(2-naphthyl)-1-propene), it could potentially undergo nucleophilic substitution via an SN1 or SN2 mechanism, with the former being favored due to the formation of a resonance-stabilized allylic carbocation.

Addition Reactions Across the Alkene Moiety

The double bond in the propene chain is the primary site for addition reactions, where the π-bond is broken and two new σ-bonds are formed. masterorganicchemistry.com These reactions are categorized based on the reagents used and the resulting regioselectivity and stereoselectivity. youtube.com

Reaction TypeReagentsRegioselectivityStereoselectivityProduct Type
HydrohalogenationH-X (e.g., HBr, HCl)MarkovnikovSyn and Anti MixtureAlkyl Halide
Acid-Catalyzed HydrationH₂O, H⁺ (e.g., H₂SO₄)MarkovnikovSyn and Anti MixtureAlcohol
HalogenationX₂ (e.g., Br₂, Cl₂)Not applicable (identical groups)AntiVicinal Dihalide
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHAnti-MarkovnikovSynAlcohol
Catalytic HydrogenationH₂, Catalyst (e.g., Pt, Pd/C)Not applicable (identical groups)SynAlkane (2-Propylnaphthalene)
Radical Addition of HBrHBr, ROOR (Peroxides)Anti-MarkovnikovSyn and Anti MixtureAlkyl Bromide

Data in the table is based on general mechanisms of alkene addition reactions. quizlet.commasterorganicchemistry.com

Radical Reactions and Decomposition Mechanisms

Under conditions that promote homolytic bond cleavage, such as high temperatures or the presence of radical initiators, this compound can undergo radical reactions. The most susceptible site for hydrogen abstraction is the allylic position, as the resulting radical is stabilized by resonance across the adjacent double bond.

The formation of naphthyl radicals can lead to complex reaction pathways, including ring growth and the formation of larger polycyclic aromatic hydrocarbons (PAHs). researchgate.net Studies on the reaction of 2-naphthyl radicals with molecules like phenylacetylene (B144264) have shown that addition occurs preferentially at the terminal carbon of the alkyne group. maxapress.com At lower temperatures, this leads to a stabilized adduct, while at higher temperatures, direct formation of products like 2-phenylethynyl-naphthalene can occur. maxapress.com The decomposition of the initial adducts can proceed through isomerization and cyclization to yield complex aromatic structures such as benzo[c]phenanthrene. maxapress.com

Pericyclic Reactions and Cycloaddition Mechanisms

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The most prominent example involving alkene systems is the Diels-Alder reaction.

Diels-Alder Reactions with Naphthyl-Containing Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (typically an alkene or alkyne) to form a six-membered ring. wikipedia.org In the context of this compound, the molecule's alkene moiety can function as a dienophile. Its reactivity is influenced by the electron-donating or -withdrawing nature of the naphthyl substituent. Generally, the reaction is faster when the dienophile has electron-withdrawing groups. masterorganicchemistry.com

The participation of the naphthalene ring itself in Diels-Alder reactions is energetically unfavorable because it requires the disruption of the aromatic system, which carries a significant activation energy penalty. echemi.com Consequently, naphthalene is a very poor diene under standard conditions. echemi.com However, research has demonstrated that under forcing conditions, such as high pressure or in the presence of a Lewis acid catalyst, naphthalene derivatives can be induced to participate in cycloadditions.

Naphthalene Derivative RoleReactantConditionsKey FindingReference
DieneN-phenylmaleimideHigh pressure (8 kbar, 100°C)Reaction proceeds to form both endo and exo stereoisomers. semanticscholar.org
DieneN-phenylmaleimideGallium chloride (catalyst), Room Temp.Catalysis allows the reaction to proceed under milder temperature conditions, affording the exo-adduct. semanticscholar.org
Dienophile1-methoxy-3-trimethylsilyloxi-1,3-butadiene (Danishefsky's diene)High pressure1-Nitronaphthalene, activated by the nitro group, acts as a dienophile with electron-rich dienes. researchgate.net

These findings illustrate that while the alkene in this compound is the expected participant in Diels-Alder reactions, the aromatic core is not entirely inert and can be forced to react under specific, non-standard conditions.

[3+2] Cycloaddition Reactions (e.g., with Nitrones)

The reaction of this compound with nitrones is a classic example of a 1,3-dipolar cycloaddition, a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.org In this concerted, pericyclic process, the nitrone acts as a 1,3-dipole and the alkene of the this compound scaffold serves as the dipolarophile. wikipedia.org The reaction leads to the formation of a new C-C and a new C-O bond, resulting in an isoxazolidine (B1194047) ring system. wikipedia.org

The regioselectivity of this cycloaddition is primarily governed by the frontier molecular orbitals (FMO) of the reactants. wikipedia.org For a terminal alkene substituted with an aryl group, such as this compound, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrone. wikipedia.org This interaction favors the formation of the 5-substituted isoxazolidine regioisomer, where the substituent (the 2-naphthylmethyl group) is located at the 5-position of the isoxazolidine ring. This is because the largest coefficient in the HOMO of the terminal alkene is on the terminal carbon atom, and the largest coefficient in the LUMO of the nitrone is on the oxygen atom. wikipedia.org

The stereochemistry of the starting alkene is retained in the product, meaning the cycloaddition is stereospecific. wikipedia.org However, the diastereoselectivity in reactions involving C-substituted nitrones can often be low. wikipedia.org

Table 1: Regioselectivity in the [3+2] Cycloaddition of Nitrones with Terminal Alkenes

Alkene SubstituentDominant FMO InteractionPredicted Regioisomer
Electron-donating (e.g., Alkyl, Aryl)HOMO(alkene)-LUMO(nitrone)5-substituted isoxazolidine
Electron-withdrawingHOMO(nitrone)-LUMO(alkene)4-substituted isoxazolidine

This table is based on the general principles of FMO theory applied to nitrone-olefin cycloadditions. wikipedia.org

Competition between Cycloaddition Mechanisms

While the [3+2] cycloaddition of nitrones with simple alkenes is generally considered a concerted pericyclic reaction, the possibility of a stepwise, diradical mechanism can arise, particularly with more reactive or electronically biased dipolarophiles. mdpi.com However, for unactivated terminal alkenes like this compound, the concerted pathway is the widely accepted and dominant mechanism. wikipedia.org The reaction's stereospecificity is a strong indicator of a concerted process, as a stepwise mechanism involving a diradical intermediate would likely lead to a loss of stereochemical information. wikipedia.org

Factors that could favor a stepwise mechanism include the presence of radical stabilizing groups on the alkene or the use of highly polar solvents that can stabilize charged intermediates. In the case of this compound, the naphthyl group is not a strong radical stabilizer in this context, and standard reaction conditions typically favor the concerted pathway.

Photochemical Reaction Mechanisms

The presence of the naphthalene chromophore in this compound opens up a rich landscape of photochemical reactions upon absorption of UV light. The primary processes include cis-trans photoisomerization and photocyclization.

Cis-Trans Photoisomerization of Naphthyl-Substituted Ethene Systems

For naphthyl-substituted ethene systems, such as the analogous 1-styrylnaphthalene (B188453), direct irradiation leads to trans → cis photoisomerization. rsc.org This process is primarily believed to occur from the lowest excited singlet state (S₁) and involves twisting around the central double bond. rsc.org The quantum yield of this isomerization can be influenced by temperature, solvent, and the presence of quenchers. rsc.org

For 1-styrylnaphthalene, the quantum yield of trans → cis photoisomerization (Φt→c) has been measured under various conditions. These studies provide a valuable model for understanding the behavior of this compound, although the additional methylene (B1212753) group in the latter may influence the excited-state dynamics.

Table 2: Photochemical Quantum Yields for trans-1-Styrylnaphthalene at Room Temperature

SolventΦF (Fluorescence)Φt→c (trans→cis)
Methylcyclohexane0.160.43
Acetonitrile (B52724)0.030.48

Data extracted from a study on 1-styrylnaphthalene and its derivatives. rsc.org

The data indicates that the isomerization process is efficient and competes with fluorescence. The decrease in fluorescence quantum yield in a more polar solvent like acetonitrile is accompanied by a slight increase in the isomerization quantum yield, suggesting that the twisted intermediate leading to isomerization is stabilized by polar environments. rsc.org

Photocyclization Pathways

Upon irradiation, the cis-isomer of a naphthyl-substituted ethene can undergo photocyclization. nih.gov This intramolecular reaction is a key step in the synthesis of various polycyclic aromatic hydrocarbons. For systems like 2-styrylnaphthalene, the cis-isomer can cyclize to form a dihydrophenanthrene-type intermediate. nih.gov This intermediate can then be oxidized to the corresponding phenanthrene (B1679779) derivative. The efficiency of this photocyclization is in competition with the reverse cis → trans photoisomerization. nih.gov

The position of the styryl group on the naphthalene ring significantly affects the competition between photocyclization and photoisomerization. nih.gov Conformational equilibria in the ground state of the cis-isomer play a crucial role, as only certain conformations are suitable for cyclization. nih.gov Oxygen plays a dual role in these reactions; it can quench the excited state, but it is also necessary for the final aromatization step to form the stable polycyclic product. nih.gov

In the case of this compound, the analogous photocyclization would involve the formation of a new six-membered ring, leading to a dihydrophenanthrene-like structure. Subsequent aromatization, typically facilitated by an oxidizing agent like iodine or air, would yield the final cyclized product.

Another potential, though less common, photochemical pathway for 1,4-diene systems and allyl-substituted arenes is the di-π-methane rearrangement. wikipedia.orgscribd.com This reaction involves the formation of an aryl-substituted cyclopropane. For this compound, this would lead to the formation of a naphthyl-substituted vinylcyclopropane (B126155) derivative. This rearrangement typically proceeds through a diradical intermediate formed from the excited singlet or triplet state. wikipedia.org

Advanced Spectroscopic Characterization and Structural Analysis of 3 2 Naphthyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Structural Elucidation and Isomer Differentiation

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-(2-Naphthyl)-1-propene, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring and the vinylic and allylic protons of the propene group.

The seven protons on the 2-substituted naphthalene ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Their specific chemical shifts and complex splitting patterns (multiplets) are determined by their position relative to the allyl substituent and each other. These patterns are crucial for confirming the 2-substitution pattern and differentiating it from the 1-substituted isomer.

The propene group protons will exhibit characteristic signals:

The two terminal vinyl protons (=CH₂) are diastereotopic and will appear as distinct multiplets, typically in the δ 5.0-5.3 ppm range.

The internal vinyl proton (-CH=) will resonate further downfield as a multiplet of multiplets, expected around δ 5.9-6.2 ppm, due to coupling with both the terminal vinyl protons and the allylic protons.

The allylic protons (-CH₂-), being adjacent to the aromatic ring, will appear as a doublet around δ 3.5-3.7 ppm.

The integration of these signals will correspond to the number of protons in each environment (7H for aromatic, 1H for internal vinyl, 2H for terminal vinyl, and 2H for allylic), confirming the molecular structure.

Predicted ¹H NMR Chemical Shifts for this compound
Proton GroupPredicted Chemical Shift (δ, ppm)Splitting PatternIntegration
Aromatic-H7.0 - 8.0Multiplet (m)7H
Internal Vinyl-H5.9 - 6.2Multiplet of Multiplets (ddt)1H
Terminal Vinyl-H5.0 - 5.3Multiplets (m)2H
Allylic-H3.5 - 3.7Doublet (d)2H

Carbon-13 (¹³C) NMR for Backbone and Substituent Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak.

The naphthalene ring will show ten distinct signals in the aromatic region (δ 125-135 ppm). The two quaternary carbons at the ring junction and the carbon bearing the allyl substituent (C-2) will have characteristic chemical shifts that help confirm the substitution pattern.

The propene side chain will display three signals:

The allylic carbon (-CH₂-) is expected around δ 40 ppm.

The terminal vinyl carbon (=CH₂) will appear at approximately δ 116 ppm. docbrown.info

The internal vinyl carbon (-CH=) will be observed further downfield, around δ 136 ppm. docbrown.info

These assignments allow for a complete analysis of the carbon backbone and the position of the propene substituent. docbrown.inforesearchgate.net

Predicted ¹³C NMR Chemical Shifts for this compound
Carbon GroupPredicted Chemical Shift (δ, ppm)
Aromatic C-H & C-q125 - 135
Internal Vinyl C-H~136
Terminal Vinyl CH₂~116
Allylic CH₂~40

Application of 2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. Cross-peaks would confirm the connectivity within the propene unit, showing correlations between the allylic protons and the internal vinyl proton, and between the internal vinyl proton and the terminal vinyl protons. It would also help in assigning the complex splitting patterns of the coupled protons within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the allylic proton signal at δ ~3.6 ppm would show a cross-peak with the carbon signal at δ ~40 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connection between the substituent and the main backbone. A key HMBC correlation would be observed between the allylic protons of the propene group and the C-2 and C-3 carbons of the naphthalene ring, unequivocally confirming the attachment point of the side chain.

Together, these 2D NMR experiments provide a complete and unambiguous picture of the molecular structure and conformation of this compound. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its alkene and aromatic components.

Key expected absorption bands include:

Aromatic C-H stretching: A band just above 3000 cm⁻¹, typically in the range of 3050-3100 cm⁻¹.

Vinylic =C-H stretching: Also appearing in the 3010-3095 cm⁻¹ region.

Allylic C-H stretching: Bands for the sp³ hybridized C-H bonds will be observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

C=C stretching (alkene): A characteristic absorption of medium intensity around 1640-1650 cm⁻¹ for the vinyl group.

C=C stretching (aromatic): Several bands of varying intensity in the 1450-1600 cm⁻¹ region.

=C-H out-of-plane bending: Strong bands in the 910-990 cm⁻¹ region, which are characteristic of a terminal alkene.

The presence of these specific bands confirms the existence of both the naphthalene ring system and the terminal propene group. hmdb.ca

Characteristic IR Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H StretchAromatic3050 - 3100
=C-H StretchAlkene3010 - 3095
C-H StretchAlkane (Allylic)2850 - 2960
C=C StretchAlkene1640 - 1650
C=C StretchAromatic1450 - 1600
=C-H Bend (out-of-plane)Alkene910 - 990

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is dominated by the electronic transitions within the naphthalene chromophore.

The naphthalene ring system gives rise to strong absorptions in the ultraviolet region due to π → π* transitions. The spectrum is expected to show two main absorption bands:

An intense band at a shorter wavelength, typically around 220-230 nm.

A series of bands with fine structure at longer wavelengths, around 260-320 nm. The absorption maximum (λ_max) for the longest wavelength band in simple naphthalene is around 275 nm. photochemcad.com

The presence of the allyl substituent may cause a slight bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted naphthalene. The extended conjugation of the propene group does not significantly overlap with the aromatic system, so the spectrum will largely resemble that of other alkyl-substituted naphthalenes. mdpi.comresearchgate.net These electronic transitions provide key information about the conjugated π-electron system of the molecule. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, the molecular formula is C₁₃H₁₂, corresponding to a molecular weight of approximately 168.24 g/mol . riekemetals.com

In an electron ionization mass spectrometry (EI-MS) experiment, this compound is expected to display a prominent molecular ion peak (M⁺•) at an m/z (mass-to-charge ratio) of 168. This is characteristic of aromatic compounds, which are stabilized by their delocalized π-electron systems and are thus less prone to extensive fragmentation upon ionization. libretexts.org

The primary fragmentation pathway for this molecule is predicted to be the cleavage of the C-C bond beta to the naphthalene ring, which is an allylic cleavage. This process results in the loss of a vinyl radical (•CH=CH₂) and the formation of a highly stable naphthylmethyl (C₁₀H₇CH₂⁺) cation. This cation is resonance-stabilized and is anticipated to be the base peak in the spectrum, appearing at an m/z of 141. Further fragmentation of the naphthalene ring structure can lead to smaller, less abundant ions.

The table below outlines the expected primary ions in the mass spectrum of this compound.

m/z ValueProposed Ion FragmentFormulaSignificance
168Molecular Ion[C₁₃H₁₂]⁺•Confirms the molecular weight of the compound.
141Naphthylmethyl Cation[C₁₁H₉]⁺Expected base peak due to the high stability of the cation formed from allylic cleavage.

Computational Chemistry and Theoretical Studies on 3 2 Naphthyl 1 Propene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-to-large-sized molecules like 3-(2-Naphthyl)-1-propene. arxiv.orgmdpi.com DFT methods are used to determine the electronic structure of a molecule, from which a wide range of properties can be derived. arxiv.org

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This procedure calculates the potential energy of a given molecular geometry and systematically alters the atomic coordinates to find a new arrangement with lower energy, repeating the process until a minimum energy conformation is found. mdpi.com

For this compound, geometry optimization would be performed using a selected DFT functional, such as B3LYP or M06-2X, paired with a basis set like 6-31G* or cc-pVTZ, which defines the mathematical functions used to describe the orbitals. mdpi.comresearchgate.net The result is the lowest-energy (ground state) structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles. These calculations also yield the total electronic energy of the molecule, a critical value for assessing its thermodynamic stability and for calculating the energetics of subsequent reactions. molpro.net

Table 1: Common DFT Functionals and Basis Sets for Geometry Optimization This table is interactive. Click on the headers to sort.

Functional Basis Set Typical Application
B3LYP 6-31G(d) General purpose, good for geometries of organic molecules.
M06-2X cc-pVTZ Excellent for main-group thermochemistry and kinetics.
ωB97X-D def2-TZVP Good for non-covalent interactions and general applications. nih.gov

Once the optimized geometry is obtained, DFT is used to investigate the electronic properties that govern the molecule's reactivity. Central to this is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. ucsb.edu Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. ucsb.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.netdntb.gov.ua

For this compound, the naphthalene (B1677914) moiety's aromatic π-system and the propene group's π-bond would significantly influence the character and energy of these frontier orbitals. Computational studies on related substituted naphthalene systems show that electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity. semanticscholar.org Visualizing the spatial distribution of the HOMO and LUMO can predict the most probable sites for nucleophilic and electrophilic attack. For instance, in naphthalene, the HOMO is localized primarily at the 1-position, making it the most nucleophilic site. ucsb.edu

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by identifying and characterizing the transition state (TS)—the highest energy point along the reaction pathway. nih.gov The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. nih.gov

For reactions involving this compound, such as addition, cycloaddition, or polymerization, DFT calculations can map out the entire potential energy surface. For example, theoretical studies on the reaction of the 2-naphthyl radical with 1,3-butadiene have been performed at the G3(MP2,CC)//B3LYP/6-311G** level of theory to locate all intermediates and transition states. matec-conferences.org This analysis revealed a complex mechanism involving multiple intermediates and hydrogen-loss pathways, with calculated activation energies determining the most favorable reaction channels at different temperatures. matec-conferences.org A similar approach applied to the polymerization of propene can identify the transition state for the insertion of a monomer into the growing polymer chain, providing insight into stereoselectivity. researchgate.net

Table 2: Calculated Activation Energies for Related Naphthyl Radical Reactions Data based on theoretical studies of analogous systems. matec-conferences.org

Reaction Pathway Reactants Transition State Product Activation Energy (kcal/mol)
Addition to C1 2-Naphthyl + Butadiene TS1-P1 Dihydrophenanthrene + H -1.16

When a chiral catalyst or reactant is used, it is crucial to understand how chirality is transferred during a reaction to create an enantiomerically enriched product. DFT calculations can elucidate these mechanisms by modeling the interactions between the chiral species and the substrate at the transition state. rsc.org

While specific studies on this compound were not found, research on related systems demonstrates the methodology. For instance, in the asymmetric annulation of ortho-alkynylaniline to form chiral naphthyl-C2-indoles, DFT was used to explore the role of a chiral Brønsted base catalyst. rsc.org The calculations identified the stereoselectivity-determining step and showed that non-covalent interactions, such as N–H⋯O and C–H⋯π, between the catalyst and the substrate were responsible for stabilizing the transition state leading to the major enantiomer. rsc.org Similar computational strategies could be applied to understand and predict the outcome of asymmetric reactions involving this compound, such as enantioselective polymerization or epoxidation.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

While DFT is powerful, it becomes computationally expensive for very large systems, such as a molecule in a solvent box or within an enzyme active site. Hybrid QM/MM methods address this by treating a small, chemically active region (e.g., the reacting molecules) with a high-level QM method like DFT, while the surrounding environment (e.g., solvent molecules or protein residues) is treated with a less computationally demanding Molecular Mechanics (MM) force field. nih.govrsc.org

This approach allows for the study of environmental effects, like solvation or steric hindrance from an enzyme pocket, on reaction mechanisms and energetics. nih.gov For a reaction involving this compound in solution, a QM/MM simulation would treat the substrate and key solvent molecules at the QM level, while the bulk solvent is handled by MM. This has been shown to provide more accurate activation energies compared to continuum solvation models, especially in protic solvents where explicit hydrogen bonding is critical. nih.gov In biocatalysis, QM/MM studies have been instrumental in elucidating the mechanisms of enzymes, such as P450, by modeling the substrate's C-H amination within the enzyme's active site. rsc.orgresearchgate.net

Theoretical Studies on Substituent Effects on Reactivity and Polymerization

Theoretical studies are frequently used to predict how modifying a molecule's structure with different substituent groups will affect its reactivity. For this compound, substituents could be added to either the naphthalene ring or the propene unit. DFT calculations can quantify the electronic and steric effects of these substituents.

In the context of polymerization, theoretical studies are vital for understanding monomer reactivity and catalyst behavior. Computational investigations of propylene (B89431) polymerization using Ziegler-Natta catalysts, for instance, use DFT to calculate adsorption energies of the monomer onto the catalyst's active site and the activation energy for the insertion step. mdpi.com These calculations can predict how substituents on the propene monomer would influence the polymerization rate and the properties of the resulting polymer. For this compound, the bulky and electronically active naphthyl group would be expected to have a significant impact on its polymerization behavior compared to unsubstituted propene.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD provides detailed insights into the accessible conformations, their relative energies, and the dynamics of interconversion between them.

The conformational flexibility of this compound primarily arises from the rotation around the single bonds of the propene side chain. The key dihedral angles that define the conformation of the molecule are:

τ1 (C3-C2-C1-C1') : Describes the rotation around the bond connecting the propene group to the naphthyl ring.

τ2 (C2-C1-H-H) : Describes the rotation of the vinyl group.

A typical MD simulation protocol for the conformational analysis of this compound would involve the following steps:

System Setup : A three-dimensional structure of this compound is generated. This structure is then placed in a simulation box, often filled with a solvent (e.g., water, chloroform) to mimic experimental conditions.

Force Field Selection : A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system as a function of its atomic coordinates. The force field contains parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions.

Energy Minimization : The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable interactions.

Equilibration : The system is gradually heated to the desired temperature and equilibrated at the desired pressure to ensure it reaches a stable state.

Production Run : A long MD simulation is performed, during which the trajectory (positions, velocities, and energies of all atoms at different time points) is saved for later analysis.

The analysis of the MD trajectory provides a wealth of information about the conformational preferences of this compound. The population of different conformers can be determined by clustering the trajectory based on the root-mean-square deviation (RMSD) of atomic positions or by analyzing the distribution of the key dihedral angles.

The following interactive data table summarizes the key dihedral angles and their commonly observed conformational states in molecules with similar structural motifs.

Dihedral AngleSymbolDescriptionCommon Conformational States
C3-C2-C1-C1'τ1Rotation of the propene chain relative to the naphthyl ringGauche (+/- 60°), Anti (180°)
C2-C1-H-Hτ2Rotation of the vinyl groupEclipsed (0°, 120°, 240°), Staggered (60°, 180°, 300°)

From the analysis of a hypothetical MD simulation trajectory, several distinct conformational families can be identified. The table below presents the characteristics of the most populated conformers, including their relative energies, populations, and the average values of the defining dihedral angles.

ConformerRelative Energy (kcal/mol)Population (%)Average τ1 (°)Average τ2 (°)
10.0045178.5181.2
20.852562.1179.8
30.9020-65.3180.5
41.5010179.260.5

These results indicate that the most stable conformation of this compound is one where the propene side chain is in an extended anti-periplanar arrangement with respect to the naphthyl ring. The gauche conformers are slightly higher in energy and are also significantly populated at room temperature. The rotation of the vinyl group is found to be less restricted, with multiple stable orientations.

Polymerization Science and Applications of 3 2 Naphthyl 1 Propene As a Monomer

Homopolymerization Studies of Naphthyl-Alkenes

Homopolymerization of naphthyl-alkenes, such as vinylnaphthalene, has been explored using various techniques, including anionic, cationic, and coordination polymerization. For instance, living anionic polymerization of 2-vinylnaphthalene (B1218179) has been successfully achieved, yielding polymers with high molecular weights and narrow molecular weight distributions. This level of control allows for the synthesis of well-defined polymer architectures.

Coordination polymerization of vinylnaphthalenes has also been investigated. Studies on 1-vinylnaphthalene (B14741) (1VN) and 2-vinylnaphthalene (2VN) using half-sandwich scandium and other rare-earth metal precursors have demonstrated the feasibility of producing poly(vinylnaphthalene). The catalytic activity and the stereoregularity of the resulting polymer are highly dependent on the catalyst structure. For example, certain constrained geometry rare-earth metal catalysts have been shown to produce highly syndiotactic poly(2-vinylnaphthalene). In contrast, the polymerization of 1-vinylnaphthalene with similar catalysts often results in atactic polymers, highlighting the profound impact of the naphthalene (B1677914) ring's position on stereocontrol.

Given these findings, it is plausible that the homopolymerization of 3-(2-naphthyl)-1-propene could be achieved using similar coordination catalysts. The additional methylene (B1212753) group between the naphthyl ring and the double bond in this compound, compared to vinylnaphthalene, may alter the steric environment around the propagating center, potentially influencing catalyst performance and the resulting polymer's properties.

Copolymerization with Other Olefins

The copolymerization of bulky aromatic α-olefins with common olefins like ethylene (B1197577) and propylene (B89431) is a key strategy for developing new polymeric materials with tailored properties. Research on the copolymerization of 2-vinylnaphthalene (VN) with ethylene has been successfully demonstrated using a half-titanocene catalyst, specifically (tBuC₅H₄)Ti(O-2,6-iPr₂C₆H₃), activated by methylaluminoxane (B55162) (MAO). This system achieved efficient incorporation of VN into the polyethylene (B3416737) backbone, producing high molecular weight copolymers with uniform compositions.

Catalyst Systems for Olefin Polymerization

The choice of catalyst is paramount in controlling the polymerization of olefins, especially for monomers with bulky and potentially coordinating side groups like this compound. Various classes of catalysts have been developed for olefin polymerization, each with distinct characteristics.

Metallocene catalysts, particularly those based on zirconium and hafnium, are well-known for their single-site nature, which allows for the production of polymers with narrow molecular weight distributions and uniform comonomer incorporation. These catalysts, when activated with cocatalysts like methylaluminoxane (MAO), are highly effective for the polymerization of α-olefins.

The structure of the metallocene ligand framework can be systematically modified to control polymer properties such as stereochemistry and molecular weight. For bulky monomers, the steric environment around the metal center is a critical factor. Ansa-metallocenes, where the two cyclopentadienyl (B1206354) rings are bridged, can provide a more open coordination site, which may be beneficial for accommodating bulky monomers like this compound. Zirconocene and hafnium complexes have demonstrated high activity in the polymerization of propylene and higher α-olefins, suggesting their potential applicability for naphthyl-alkenes.

Table 1: Examples of Metallocene Catalyst Performance in Propene Polymerization

Catalyst System Polymerization Temperature (°C) Activity (kg polymer / (mol Zr * h)) Molecular Weight (Mw) ( g/mol ) Melting Temperature (Tm) (°C)
rac-Me₂Si(Benz[e]Indenyl)₂ZrCl₂ / MAO 40 High Low -
rac-Me₂Si(2-Me-Benz[e]Indenyl)₂ZrCl₂ / MAO 40 Lower High -

This table is generated based on data for propene polymerization and serves as an illustrative example of metallocene catalyst performance.

Late-transition metal catalysts, such as those based on nickel and palladium with α-diimine ligands, have emerged as a versatile class of catalysts for olefin polymerization. A key feature of these catalysts is their lower oxophilicity compared to early transition metals, which can lead to a higher tolerance for functional groups.

These catalysts are known for their ability to produce polyolefins with unique microstructures, including highly branched polymers, through a "chain-walking" mechanism. The steric and electronic properties of the α-diimine ligand can be readily tuned to control catalytic activity, polymer molecular weight, and the degree of branching. For bulky monomers, catalysts with sterically demanding ligands are often employed to suppress chain transfer reactions and promote the formation of high molecular weight polymers. The unique steric hindrance provided by bulky substituents on the aniline (B41778) moieties of the α-diimine ligand can create a "sandwich-like" structure around the metal center, which has been shown to be effective for high-performance olefin polymerization.

Heterogeneous Ziegler-Natta catalysts, often supported on materials like magnesium chloride (MgCl₂) or silica (B1680970) (SiO₂), are the workhorses of the polyolefin industry. These catalysts are typically composed of a titanium compound on a support, activated by an organoaluminum co-catalyst. While traditional Ziegler-Natta catalysts are multi-sited, leading to polymers with broad molecular weight distributions, significant research has been devoted to developing single-site supported catalysts to achieve better control over polymer properties.

Stereospecific Polymerization (e.g., Syndiotactic, Isotactic)

The stereochemistry of the polymer backbone can have a dramatic impact on its physical properties. Isotactic polymers have all the pendant groups on the same side of the polymer chain, while syndiotactic polymers have them on alternating sides. Atactic polymers have a random arrangement.

Stereospecific polymerization of α-olefins is typically achieved using catalysts with specific symmetries. For instance, C₂-symmetric ansa-metallocenes are known to produce isotactic polyolefins, while Cₛ-symmetric metallocenes can lead to syndiotactic polymers.

Research on the polymerization of 2-vinylnaphthalene has demonstrated that highly syndiotactic polymers can be obtained using certain rare-earth metal catalysts. This is a significant finding as it shows that stereocontrol is achievable for bulky aromatic vinyl monomers. The syndiotactic arrangement arises from the specific interaction between the incoming monomer, the growing polymer chain, and the catalyst's ligand framework.

For this compound, achieving stereospecific polymerization would be a key goal. The choice of catalyst, with its specific ligand geometry, would be crucial in dictating the stereochemical outcome. The potential for creating isotactic or syndiotactic poly(this compound) would open up avenues for new materials with potentially high crystallinity and distinct thermal and mechanical properties.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1-Vinylnaphthalene (1VN)
2-Vinylnaphthalene (2VN)
Ethylene
Propylene
Zirconocene
Hafnium
Nickel
Palladium
Aluminum Oxide (Al₂O₃)
Magnesium Chloride (MgCl₂)
Methylaluminoxane (MAO)
Silica (SiO₂)
Titanium
Scandium
tBuC₅H₄)Ti(O-2,6-iPr₂C₆H₃)
rac-Me₂Si(Benz[e]Indenyl)₂ZrCl₂
rac-Me₂Si(2-Me-Benz[e]Indenyl)₂ZrCl₂

Functionalized Polymers from Naphthyl-Propene Derivatives

The functionalization of polymers derived from naphthyl-propene monomers, such as this compound, represents a significant avenue for tailoring material properties and expanding their application scope. While direct post-polymerization modification studies on poly(this compound) are not extensively documented, valuable insights can be drawn from research on analogous polymers containing pendant naphthyl groups, most notably poly(vinylnaphthalene). The reactivity of the naphthyl ring in these polymers allows for the introduction of various functional groups through established aromatic substitution reactions.

One of the primary methods for functionalizing polymers with naphthyl side chains is through electrophilic substitution reactions. The electron-rich naphthalene ring is susceptible to attack by electrophiles, leading to the introduction of functional groups that can dramatically alter the polymer's physical and chemical characteristics, such as solubility, thermal stability, and chemical reactivity.

Sulfonation: The introduction of sulfonic acid groups (-SO₃H) onto the polymer backbone can significantly enhance its hydrophilicity and create ion-exchange capabilities. This is typically achieved by treating the polymer with a sulfonating agent. For instance, sulfonated poly(aryl ether ketone)s containing naphthalene moieties have been synthesized, demonstrating that sulfonation is a viable method for functionalizing naphthalene-containing polymers. scispace.com The sulfonation of naphthalene itself is a well-understood process, with the position of substitution being temperature-dependent. ijcce.ac.ir This principle can be extended to the polymer, suggesting that the degree and location of sulfonation on the naphthyl rings of the polymer could be controlled by reaction conditions.

Nitration: Nitration, the introduction of a nitro group (-NO₂), is another classic electrophilic aromatic substitution that can be applied to polymers with naphthyl pendants. The nitro group can subsequently be reduced to an amino group (-NH₂), providing a versatile handle for further chemical modifications, such as dye attachment or cross-linking.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are powerful tools for attaching acyl and alkyl groups to aromatic rings. In the context of naphthyl-containing polymers, these reactions can be used to introduce ketone functionalities or new carbon-carbon bonds. The acylation of naphthalene and its derivatives is a complex process, with the regioselectivity being influenced by the solvent and catalyst used. google.com For example, the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) can yield different isomers depending on the reaction conditions. google.com This suggests that the functionalization of poly(this compound) via Friedel-Crafts reactions could lead to polymers with tunable properties based on the specific substitution patterns achieved on the naphthyl rings.

A summary of potential electrophilic substitution reactions for functionalizing polymers with pendant naphthyl groups is presented in the table below.

Functionalization ReactionReagentFunctional Group IntroducedPotential Application of Functionalized Polymer
Sulfonation Fuming Sulfuric Acid-SO₃HIon-exchange resins, proton exchange membranes
Nitration Nitric Acid/Sulfuric Acid-NO₂Intermediate for amino-functionalized polymers
Friedel-Crafts Acylation Acyl Halide/Lewis Acid-CORPrecursor for further reactions, modified polarity

Functionalization through Monomer Modification: An alternative approach to obtaining functionalized polymers is the polymerization of already functionalized naphthyl-propene derivatives. This strategy allows for precise control over the type and location of the functional group. For example, the polymerization of 6-methoxy-2-vinylnaphthalene followed by treatment with boron tribromide yields syndiotactic poly(6-hydroxy-2-vinylnaphthalene). nih.govresearchgate.net This demethylation reaction introduces a hydroxyl group, which can serve as a site for further modifications.

The table below summarizes the functionalization of a poly(vinylnaphthalene) derivative through the modification of a substituent on the naphthyl ring.

Precursor PolymerReagentFunctionalization ReactionFunctionalized Polymer
Poly(6-methoxy-2-vinylnaphthalene)Boron tribromideDemethylationPoly(6-hydroxy-2-vinylnaphthalene)

The introduction of functional groups onto polymers derived from naphthyl-propene monomers opens up a wide range of possibilities for creating new materials with tailored properties for specific applications, from advanced separation membranes to functional coatings and biomedical devices. Further research into the direct functionalization of poly(this compound) is needed to fully explore the potential of this versatile polymer.

Catalytic Applications and Roles of 3 2 Naphthyl 1 Propene Derivatives

3-(2-Naphthyl)-1-propene as a Precursor for Chiral Building Blocks

The alkene functionality in this compound is a key feature that allows for its transformation into valuable chiral building blocks. Asymmetric synthesis methodologies can be applied to the double bond to introduce stereocenters, leading to the formation of enantiomerically enriched compounds that are crucial intermediates in the synthesis of pharmaceuticals and other complex molecules.

One of the most powerful methods for the enantioselective synthesis of vicinal diols from alkenes is the Sharpless asymmetric dihydroxylation. wikipedia.orgnih.gov This reaction utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to yield diols with high enantioselectivity. wikipedia.org The reaction is highly reliable and has been applied to a wide range of alkenes, making it a plausible method for the conversion of this compound to the corresponding chiral diol. The resulting diol can serve as a versatile intermediate for further synthetic manipulations.

Another important transformation is the enantioselective epoxidation of the double bond. Various catalytic systems, such as those based on titanium-tartrate, manganese-salen, and iron-porphyrin complexes, have been developed for the asymmetric epoxidation of alkenes. caltech.edursc.orgnih.gov These methods could potentially be applied to this compound to produce the corresponding chiral epoxide, another important and versatile chiral building block in organic synthesis.

Ligand Design and Synthesis from Naphthyl-Propene Scaffolds (e.g., Phosphines, Chalcones)

The structural framework of this compound provides a foundation for the design and synthesis of a variety of ligands for transition metal catalysis. The naphthyl group can be functionalized to introduce coordinating atoms, while the propene side chain can be modified to tune the steric and electronic properties of the resulting ligand.

Phosphine (B1218219) Ligands: Chiral phosphine ligands are of paramount importance in asymmetric catalysis. tcichemicals.com The synthesis of phosphine ligands often involves the introduction of a phosphine group onto a chiral backbone. While direct synthesis from this compound is not widely documented, derivatives of this compound, such as the corresponding alcohol or amine, could serve as precursors. For instance, the successful synthesis of diphenyl[(R-quinazolin‐4‐yl)(2-naphthyl)phosphines has been reported for use in asymmetric catalysis. beilstein-journals.org The general strategies for synthesizing P,N-heterocyclic phosphine ligands often involve the coupling of pre-synthesized fragments, highlighting the modularity of their design. beilstein-journals.org

Chalcone (B49325) Derivatives: Chalcones, or 1,3-diaryl-2-propen-1-ones, are another class of compounds that can be derived from naphthyl-containing precursors and have applications in ligand synthesis. nih.govacs.orgscispace.comjetir.org The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation of an aldehyde and a ketone. scispace.com For example, chalcone derivatives have been synthesized by reacting 2-acetyl naphthalene (B1677914) with various benzaldehydes. nih.gov These molecules, with their conjugated system and potential for functionalization on the aromatic rings, can act as ligands for metal catalysts.

Catalytic Activity in Organic Transformations

Derivatives of this compound, particularly in the form of chiral ligands, have the potential to be active in a range of catalytic organic transformations.

Asymmetric hydrogenation is a fundamental reaction for the synthesis of chiral compounds. The efficiency and enantioselectivity of this reaction are highly dependent on the chiral ligand coordinated to the metal center, typically ruthenium or rhodium. A heterogeneous catalytic system incorporating a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) structure, referred to as Poly-NAP, has been shown to be effective in the ruthenium-catalyzed asymmetric hydrogenation of ketones. researchgate.netresearchgate.netthieme-connect.com In the presence of chiral diamines as auxiliaries, this catalyst has been used for the reduction of acetophenone (B1666503) and 1'-acetonaphthone, with the latter achieving a high enantiomeric excess. researchgate.netthieme-connect.com

Catalytic Performance of Poly-NAP in Asymmetric Hydrogenation of Ketones
SubstrateEnantiomeric Excess (e.e.)Reference
Acetophenone68% researchgate.net
1'-Acetonaphthone96% researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. nih.gov Palladium catalysts bearing phosphine ligands are commonly employed for this transformation. The use of bulky and electron-rich phosphine ligands, such as dialkylbiaryl phosphines, has significantly expanded the scope of this reaction. nih.gov Ligands incorporating a naphthyl moiety have been successfully used in Suzuki-Miyaura reactions. For example, palladium(II) complexes of bulky ligands bearing a naphthalene core have been synthesized and shown to be active catalysts. researchgate.net Furthermore, biaryl phosphine ligands with bridged bicyclic structures have been evaluated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, demonstrating the utility of naphthyl-based phosphines in this area. rsc.orgrsc.org

Palladium-catalyzed allylic substitution is a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgdntb.gov.ua The enantioselectivity of this reaction is controlled by the chiral ligand attached to the palladium center. While direct applications of ligands derived from this compound are not explicitly reported, the use of naphthyl-based ligands is known. For instance, the (R,R)-DACH-naphthyl Trost ligand has been used in palladium-catalyzed allylic substitution reactions. acs.orgnih.gov Additionally, dearomative allylation of naphthyl cyanohydrins has been achieved using palladium catalysis with triarylphosphine ligands. nih.gov These examples highlight the potential for naphthyl-containing ligands to influence the outcome of allylic substitution reactions.

The oxidative dehydrogenation of propane (B168953) (ODHP) to propene is an important industrial process. rsc.org Research in this area has focused on various catalyst systems, including those based on vanadium, molybdenum, and more recently, boron nitride. rsc.orgmdpi.comrsc.org There is currently no available research that directly links the use of this compound or its derivatives as catalysts or ligands in the oxidative dehydrogenation of propane. The catalysts employed in this process are typically solid-state materials designed to withstand high reaction temperatures and facilitate the selective activation of C-H bonds in propane. The structural motifs of ligands derived from this compound are not commonly associated with the types of catalytic materials that have proven effective for ODHP. Therefore, this remains an unexplored area of research.

Epoxidation Catalysis (e.g., Propene Oxide Production)

While direct studies on the catalytic epoxidation of this compound are not extensively documented in publicly available research, the structural similarity of its derivatives to other aryl-substituted alkenes allows for an informed discussion of potential catalytic pathways. The presence of the vinyl group attached to the bulky naphthyl moiety suggests that it can undergo epoxidation to form the corresponding epoxide, 3-(2-naphthyl)propylene oxide. This transformation is of interest as epoxides are versatile intermediates in organic synthesis.

The epoxidation of alkenes can be achieved through various catalytic systems. For aryl-substituted alkenes, methods involving peroxy acids or metal-catalyzed reactions with oxidants like hydrogen peroxide are common. organic-chemistry.orgchemistrysteps.com For instance, manganese salts in the presence of hydrogen peroxide and a bicarbonate buffer have been shown to effectively epoxidize various aryl-substituted alkenes. organic-chemistry.org Another approach involves the use of organocatalysts, such as 2,2,2-trifluoroacetophenone, which can catalyze the epoxidation of a wide range of olefins using hydrogen peroxide as a green oxidant. organic-chemistry.org

The reaction is stereospecific, meaning the stereochemistry of the starting alkene determines the stereochemistry of the resulting epoxide. chemistrysteps.comorganicchemistrytutor.com For example, a cis-alkene will yield a cis-epoxide, while a trans-alkene will produce a trans-epoxide. organicchemistrytutor.com This stereospecificity is a key feature of concerted epoxidation mechanisms, where the oxygen atom is added to the double bond in a single step. chemistrysteps.com

In a biocatalytic context, enzymes such as peroxygenases have been shown to catalyze the epoxidation of aromatic systems like naphthalene itself, leading to the formation of naphthalene epoxide. nih.govwhiterose.ac.uk This suggests that derivatives of this compound could potentially be substrates for similar enzymatic transformations, offering a route to chiral epoxides.

Below is a table summarizing representative catalytic systems applicable to the epoxidation of aryl-substituted alkenes, which could be adapted for derivatives of this compound.

Catalyst SystemOxidantSubstrate ScopeKey Features
Manganese(2+) salts / Bicarbonate bufferHydrogen PeroxideAryl-substituted, cyclic, and trialkyl-substituted alkenesEffective for lipophilic alkenes. organic-chemistry.org
Methyltrioxorhenium (MTO)Hydrogen PeroxideGeneral alkenesAddition of 3-cyanopyridine (B1664610) enhances efficiency. organic-chemistry.org
2,2,2-TrifluoroacetophenoneHydrogen PeroxideMono-, di-, and trisubstituted olefinsOrganocatalytic, environmentally friendly. organic-chemistry.org
meta-Chloroperoxybenzoic acid (m-CPBA)(itself)General alkenesWidely used, efficient oxidizing reagent. researchgate.net
Fungal PeroxygenasesHydrogen PeroxideAromatic compounds (e.g., naphthalene)Biocatalytic, can lead to chiral products. nih.gov

Metal-Catalyzed Organic Transformations

Derivatives of this compound can be envisioned as participating in a variety of metal-catalyzed organic transformations, either as substrates or as precursors to valuable ligands. The vinylnaphthalene moiety is a key structural feature that can engage with transition metal catalysts in several ways.

One area of potential application is in polymerization reactions. For example, 2-vinylnaphthalene (B1218179), a structurally related compound, undergoes coordination polymerization catalyzed by half-sandwich scandium precursors to produce syndiotactic poly(2-vinylnaphthalene). nih.gov This suggests that derivatives of this compound could also serve as monomers in the synthesis of polymers with potentially interesting material properties conferred by the bulky naphthyl group.

Furthermore, the naphthyl group itself is a common scaffold in the design of chiral ligands for asymmetric catalysis. researchgate.netacs.org For instance, ligands based on binaphthyl scaffolds are used in palladium-catalyzed enantioselective C-H activation and cycloaddition reactions. acs.org While this compound is not a binaphthyl derivative, its naphthyl unit could be functionalized to create novel ligands. The synthesis of peri-substituted naphthalene ligands has been a subject of interest for their applications in creating rigid chelating structures for metal complexes used in catalysis. researchgate.net

The table below summarizes some metal-catalyzed transformations involving substrates or ligands structurally related to this compound, highlighting the potential reactivity of its derivatives.

Reaction TypeCatalyst/MetalSubstrate/Ligand ClassProduct TypePotential Application
Coordination PolymerizationScandium (half-sandwich precursor)2-VinylnaphthaleneSyndiotactic poly(2-vinylnaphthalene)Polymer synthesis nih.gov
Asymmetric C-H ActivationPalladiumBinaphthyl-based chiral ligandsCyclic organic moleculesEnantioselective synthesis acs.org
Asymmetric HydrogenationRhodium, RutheniumBinaphthyl-derived phosphorous ligandsChiral alkanesAsymmetric synthesis researchgate.net
ReductionPalladium2-VinylnaphthaleneEthylnaphthaleneSelective hydrogenation researchgate.net
C-C and C-N bond formationPalladium(II)N-homoallylic amines and arylboronic acidsPolysubstituted pyrrolesHeterocycle synthesis researchgate.net

Strategic Organic Transformations and Derivatization of 3 2 Naphthyl 1 Propene

Regioselective Functionalization of the Alkene Moiety

The terminal double bond in 3-(2-naphthyl)-1-propene is susceptible to a variety of addition reactions. The regioselectivity of these transformations is a key consideration, allowing for the targeted installation of functional groups at either the C1 or C2 position of the propene chain.

Hydroboration-Oxidation: This two-step reaction is a classic method for the anti-Markovnikov hydration of alkenes. wikipedia.orgmasterorganicchemistry.com Treatment of this compound with a borane (B79455) reagent (e.g., BH₃·THF), followed by oxidation with hydrogen peroxide in a basic solution, yields 3-(2-naphthyl)-1-propanol. masterorganicchemistry.comwvu.edulibretexts.org The boron atom adds to the terminal, less sterically hindered carbon of the alkene, and the subsequent oxidation replaces the boron with a hydroxyl group, resulting in the anti-Markovnikov product. wikipedia.orgmasterorganicchemistry.com This stereospecific syn-addition places the hydrogen and hydroxyl group on the same face of the original double bond. wikipedia.orgmasterorganicchemistry.com

Epoxidation: The alkene can be converted to an epoxide, 2-(2-(oxiran-2-yl)ethyl)naphthalene, using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This epoxide is a valuable intermediate, as its ring can be opened by various nucleophiles to introduce a range of functional groups, leading to the formation of amino alcohols, diols, and other difunctionalized products.

Dihydroxylation: The conversion of the alkene to a vicinal diol, 3-(2-naphthyl)propane-1,2-diol, can be achieved with controlled stereochemistry. wikipedia.org

Syn-dihydroxylation: This is typically accomplished using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org These methods proceed through a cyclic intermediate to add both hydroxyl groups to the same face of the double bond. youtube.com

Anti-dihydroxylation: This pathway involves a two-step procedure starting with epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orglibretexts.org This sequence results in the two hydroxyl groups being on opposite faces of the carbon chain.

A summary of these regioselective reactions is presented in the table below.

Reaction Reagents Product Regioselectivity
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH3-(2-Naphthyl)-1-propanolAnti-Markovnikov
Epoxidationm-CPBA2-(2-(Oxiran-2-yl)ethyl)naphthaleneN/A
Syn-DihydroxylationOsO₄ (cat.), NMO3-(2-Naphthyl)propane-1,2-diolSyn-addition
Anti-Dihydroxylation1. m-CPBA 2. H₃O⁺3-(2-Naphthyl)propane-1,2-diolAnti-addition

Functionalization of the Naphthalene (B1677914) Ring

The naphthalene ring of this compound can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The allyl substituent is an activating, ortho, para-directing group. However, in the naphthalene system, the positions are more complex. The C1, C3, C4, C5, C6, C7, and C8 positions are available for substitution. The α-positions (1, 4, 5, 8) are generally more reactive than the β-positions (3, 6, 7). researchgate.netresearchgate.net Given the attachment of the propene group at the C2 position, electrophilic attack is predicted to favor the adjacent C1 and C3 positions.

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (-NO₂) can be introduced onto the naphthalene ring. chemistrytalk.org The resulting nitro-substituted derivatives are valuable precursors for the synthesis of amines, which can be obtained via reduction.

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can be achieved using elemental halogens in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. masterorganicchemistry.comnih.gov This reaction provides a handle for further transformations, such as cross-coupling reactions.

Friedel-Crafts Reactions:

Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. wikipedia.orglibretexts.org However, it is prone to issues like polyalkylation and carbocation rearrangements. youtube.com

Acylation: A more reliable method, Friedel-Crafts acylation, introduces an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. wikipedia.orgkhanacademy.orglibretexts.org This reaction is not susceptible to rearrangement and the resulting ketone is less reactive than the starting material, preventing over-acylation. The introduced acyl group can be subsequently reduced to an alkyl group if desired.

The directing effects for these substitutions are summarized in the table below.

Reaction Reagents Typical Product(s) Directing Influence
NitrationHNO₃, H₂SO₄1-Nitro-2-(prop-2-en-1-yl)naphthalene and 3-Nitro-2-(prop-2-en-1-yl)naphthalenePrimarily C1 and C3
BrominationBr₂, FeBr₃1-Bromo-2-(prop-2-en-1-yl)naphthalene and 3-Bromo-2-(prop-2-en-1-yl)naphthalenePrimarily C1 and C3
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-Acetyl-2-(prop-2-en-1-yl)naphthalene and 3-Acetyl-2-(prop-2-en-1-yl)naphthalenePrimarily C1 and C3

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Derivatives (e.g., Naphthalene, Indene (B144670) Formation)

This compound can serve as a precursor in the synthesis of more complex Polycyclic Aromatic Hydrocarbons (PAHs). ed.ac.uknih.gov The formation of new aromatic rings often proceeds through radical-mediated pathways, particularly under thermal conditions relevant to combustion chemistry and materials science. nih.govacs.org

For instance, the reaction of phenyl radicals with propene is a known pathway to indene formation, proceeding through a 3-phenylpropene intermediate. rsc.orgnih.govacs.orgresearchgate.net By analogy, radical abstraction of a hydrogen atom from the allylic position of this compound would generate a stabilized 1-(naphthalen-2-yl)allyl radical. This radical intermediate can then undergo cyclization and subsequent dehydrogenation to form fused ring systems like acenaphthylene (B141429) or phenanthrene (B1679779) derivatives. The specific products would depend on the reaction conditions and the exact cyclization pathway followed. Such reactions are fundamental to understanding the growth of PAHs in various environments. uoa.grresearchgate.net

Formation of Conjugated Systems (e.g., Chalcones, Stilbenes)

The structural framework of this compound is related to precursors used in the synthesis of extended conjugated systems, which are of interest for their optical and electronic properties.

Chalcones: Chalcones are 1,3-diaryl-2-propen-1-one compounds. ekb.egnih.govijarsct.co.in While this compound itself is not a direct precursor, its isomer, 1-(2-naphthyl)-1-propene, could be. More commonly, naphthylchalcones are synthesized via a Claisen-Schmidt condensation reaction. ijarsct.co.inulpgc.es This involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with a naphthaldehyde. For example, the condensation of acetophenone with 2-naphthaldehyde (B31174) yields (E)-1-phenyl-3-(naphthalen-2-yl)prop-2-en-1-one, a naphthylchalcone. nih.gov These reactions highlight the utility of the naphthyl group as a key building block in the synthesis of complex conjugated enone systems. propulsiontechjournal.com

Stilbenes: Stilbenes are 1,2-diarylethenes. The synthesis of stilbene (B7821643) derivatives often involves reactions like the Wittig reaction, Heck coupling, or McMurry reaction. The alkene moiety in this compound could potentially be modified to participate in such reactions. For example, oxidation of the terminal carbon to an aldehyde would create a substrate suitable for a Wittig reaction with a benzylphosphonium ylide, leading to a stilbene derivative.

Utilization in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. The dual functionality of this compound makes it an attractive candidate for such reactions.

For example, ruthenium-catalyzed three-component reactions have been developed for the remote C-H functionalization of naphthalenes, where a naphthalene derivative, an olefin, and an alkyl bromide are combined. rsc.org A substrate like this compound could potentially participate in such a sequence, where the naphthalene ring undergoes functionalization at a remote position while the alkene moiety remains intact or participates in a subsequent step. The ability to combine multiple bond-forming events in a single pot offers a powerful strategy for rapidly building molecular complexity from simple precursors.

Structure Reactivity Relationship Studies of 3 2 Naphthyl 1 Propene Systems

Influence of Substituents on Alkene Reactivity

The reactivity of the propene moiety in 3-(2-naphthyl)-1-propene is significantly influenced by the electronic and steric properties of the naphthyl group and any other substituents present on the aromatic ring.

The 2-naphthyl group, being an aromatic system, exerts a notable electronic influence on the adjacent propene chain. The delocalized π-electron system of the naphthalene (B1677914) ring can interact with the double bond of the propene group through resonance and inductive effects. This interaction can alter the electron density at the double bond, thereby affecting its susceptibility to electrophilic or nucleophilic attack.

In general, the naphthyl group is considered to be electron-withdrawing compared to a simple alkyl group, but its effect is more complex than that of a phenyl group due to the extended π-system. The position of substitution on the naphthalene ring is crucial in determining the nature and magnitude of the electronic effect. For the 2-substituted naphthyl group, the electronic influence on the propene side chain will differ from that of a 1-substituted naphthyl group.

The presence of additional substituents on the naphthyl ring can further modulate the reactivity of the alkene. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups would increase the electron density of the aromatic ring and, through resonance, the propene double bond, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups would decrease the electron density, rendering the double bond less reactive towards electrophiles but potentially more reactive towards nucleophiles.

The electronic effects of these substituents can be quantified using Hammett-type equations, which correlate reaction rates and equilibrium constants with parameters that describe the electronic properties of the substituents. canterbury.ac.nz While originally developed for benzene (B151609) derivatives, these principles can be extended to naphthalene systems to predict how substituents will impact the reactivity of the propene side chain.

Steric hindrance plays a significant role in dictating the reaction pathways of this compound. The bulky nature of the 2-naphthyl group can impede the approach of reagents to the double bond, influencing the regioselectivity and stereoselectivity of reactions.

Compared to a phenyl group, the naphthyl group is larger and more sterically demanding. This steric bulk can direct incoming reagents to the less hindered face of the double bond. For reactions occurring at the double bond, the transition state geometry will be influenced by the orientation of the naphthyl group, favoring pathways that minimize steric clash.

For instance, in reactions such as hydroboration-oxidation or epoxidation, the reagent will preferentially attack from the side of the propene chain that is less encumbered by the naphthyl ring. The steric hindrance is less pronounced for the 2-naphthyl isomer compared to the 1-naphthyl isomer, where the substituent is closer to the peri-hydrogen at the 8-position, leading to greater steric congestion. canterbury.ac.nz

Correlation between Molecular Structure and Catalytic Performance

While specific studies on the catalytic performance of this compound are not extensively documented, the principles of its molecular structure can be used to infer its potential role in catalysis. Naphthalene derivatives, in general, have been utilized as ligands in transition metal catalysis, where their electronic and steric properties can be fine-tuned to influence the activity and selectivity of the catalyst.

The 2-naphthyl group in this compound could coordinate to a metal center through its π-system. The electronic properties of the naphthyl ring, and any substituents thereon, would affect the electron density at the metal center, thereby influencing its catalytic activity. For example, electron-rich naphthyl ligands can enhance the catalytic activity of metals in oxidative addition steps.

The steric profile of the this compound ligand would also be critical. The bulky naphthyl group can create a specific chiral environment around the metal center, which could be exploited in asymmetric catalysis to control the stereochemical outcome of a reaction. The flexibility of the propene chain allows for various binding modes to the metal, which could also be a factor in determining catalytic performance.

In reactions where this compound acts as a substrate, its molecular structure will dictate how it interacts with the catalyst. The accessibility of the double bond to the active site of the catalyst will be governed by the steric hindrance of the naphthyl group. Furthermore, the electronic nature of the substrate can influence the rate of the catalytic reaction. For instance, in asymmetric hydroxylative dearomatization of 2-naphthols, the electronic nature of substituents on the naphthyl ring has been shown to affect the reaction's efficiency. rsc.orgnih.gov

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Property Relationships (QSPR)

QSRR and QSPR are computational methodologies used to establish a mathematical relationship between the chemical structure of a compound and its reactivity or physical properties, respectively. These models are valuable for predicting the behavior of new compounds without the need for extensive experimental work.

For this compound and its derivatives, QSRR models could be developed to predict their reactivity in various reactions. This would involve calculating a set of molecular descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and topological properties. These descriptors would then be correlated with experimentally determined reaction rates or equilibrium constants using statistical methods like multiple linear regression or partial least squares. nih.gov

Similarly, QSPR models could predict physical properties such as boiling point, solubility, and chromatographic retention times. nih.gov For example, a QSPR study on aliphatic alcohols demonstrated a successful correlation between molecular structure and various physicochemical properties. nih.gov

The development of QSRR/QSPR models for this compound systems would heavily rely on computational chemistry. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to compute a wide range of molecular descriptors with high accuracy. These can include:

Electronic Descriptors: Charges on atoms, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential.

Steric Descriptors: Molecular volume, surface area, and specific parameters that quantify the bulkiness of substituents.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Once a database of these descriptors is generated for a series of related this compound derivatives, statistical techniques are employed to build the QSRR/QSPR model. The predictive power of the resulting model is then validated using both internal and external validation methods. A robust and predictive model can be a powerful tool for the rational design of new this compound derivatives with desired reactivity or properties.

The following table provides an example of the types of descriptors that would be calculated for a QSPR study.

Descriptor TypeExamplesPredicted Property
ElectronicHOMO/LUMO energies, Dipole MomentReactivity, UV-Vis absorption
StericMolecular Volume, Surface AreaReaction rates, Binding affinity
TopologicalWiener Index, Randić IndexBoiling point, Viscosity

This table is illustrative and shows the types of descriptors and properties that could be analyzed in a QSPR study of this compound and its derivatives.

Conformational Analysis and its Impact on Chemical Behavior

The key rotational bonds in this compound are the C-C single bonds of the propene chain and the bond connecting the propene chain to the naphthyl ring. Rotation around these bonds can lead to various staggered and eclipsed conformations, each with a different potential energy.

The stability of these conformers is determined by a combination of factors, including:

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally more stable than eclipsed conformations.

Steric Strain: Results from non-bonded interactions between bulky groups that are close to each other in space. In the case of this compound, steric interactions between the naphthyl group and the vinyl group of the propene chain would be a major determinant of conformational preference.

Electronic Effects: Interactions between the π-systems of the naphthyl ring and the double bond can also influence conformational stability.

Computational methods, such as molecular mechanics and quantum mechanics, are powerful tools for studying the conformational landscape of molecules like this compound. These methods can be used to calculate the potential energy surface for bond rotation and identify the most stable low-energy conformers. For instance, a conformational analysis of a related 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione revealed that the side chain is rotated out of the plane of the naphthalenedione ring to minimize steric interactions. nih.gov Similarly, studies on naphthalene acrylic acids have highlighted the importance of conformational isomerism. nih.govrsc.org

The preferred conformation of this compound will influence its chemical behavior. The accessibility of the double bond for reaction will depend on its spatial orientation relative to the bulky naphthyl group in the dominant conformer. Therefore, understanding the conformational preferences of this molecule is crucial for predicting its reactivity and designing selective chemical transformations.

The following table summarizes the potential energetic contributions to different conformers of this compound.

InteractionConformationRelative Energy
Torsional StrainEclipsedHigher
StaggeredLower
Steric StrainNaphthyl-Vinyl GaucheIntermediate
Naphthyl-Vinyl AntiLower
Naphthyl-Vinyl EclipsedHighest

This table provides a qualitative overview of the energetic factors influencing the conformational stability of this compound.

Q & A

Q. Table 1. Key Health Endpoints for Toxicity Studies (Adapted from ATSDR Guidelines)

Health Outcome Recommended Assays Exposure Route
Hepatic EffectsALT/AST levels in serum; histopathologyOral, Inhalation
GenotoxicityAmes test, micronucleus assayIn vitro
Respiratory ToxicityBronchoalveolar lavage fluid (BALF) analysisInhalation

Source : ATSDR inclusion criteria for naphthalene analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.